molecular formula C10H16N5O11P3S B10772033 Datpalphas CAS No. 87092-22-6

Datpalphas

Cat. No.: B10772033
CAS No.: 87092-22-6
M. Wt: 507.25 g/mol
InChI Key: CCPIKNHZOWQALM-DLQJRSQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Datpalphas, also known as 2’-Deoxyadenosine-5’-(α-thio)-triphosphate, is a synthetic organic compound. It is a modified nucleotide analog where one of the oxygen atoms in the triphosphate group is replaced by a sulfur atom. This modification makes this compound a valuable tool in biochemical and molecular biology research, particularly in studies involving nucleic acids and enzymatic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Datpalphas can be synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

    Starting Material: The synthesis begins with 2’-deoxyadenosine.

    Phosphorylation: The 5’-hydroxyl group of 2’-deoxyadenosine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.

    Thio-Substitution: The oxygen atom in the triphosphate group is replaced by a sulfur atom using a sulfurizing agent like Lawesson’s reagent or thiophosphoryl chloride (PSCl3).

    Purification: The final product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated synthesizers and flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Datpalphas undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Datpalphas has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of modified nucleotides and nucleic acids.

    Biology: Employed in studies of DNA replication, repair, and transcription. It is also used in enzymatic assays to investigate enzyme kinetics and mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities. It is used in drug development and screening assays.

    Industry: Utilized in the production of diagnostic kits and molecular biology reagents. .

Mechanism of Action

Datpalphas exerts its effects by interacting with various molecular targets and pathways:

Comparison with Similar Compounds

Datpalphas is unique compared to other similar compounds due to its sulfur substitution in the triphosphate group. Similar compounds include:

This compound stands out due to its specific structural modification, which imparts unique properties and makes it a valuable tool in various research applications.

Properties

IUPAC Name

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+,29?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPIKNHZOWQALM-DLQJRSQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O11P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64145-28-4, 87092-22-6
Record name 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064145284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Thiodeoxyadenosine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087092226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.